![molecular formula C17H18BrN3O3 B2655654 (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone CAS No. 1448063-03-3](/img/structure/B2655654.png)
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a bromopyridinyl group, a piperidinyl group, and an isoxazolyl group . It is related to a class of compounds known as pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromopyridinyl group would likely contribute to the compound’s polarity, the piperidinyl group would introduce a cyclic structure, and the isoxazolyl group would add additional heteroatoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the bromine atom and the various ring structures would likely make it relatively heavy and possibly quite polar .Scientific Research Applications
Antimicrobial Activity
Research on similar compounds, such as 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, has demonstrated antimicrobial properties. These compounds have shown efficacy against pathogenic bacterial and fungal strains, suggesting that derivatives like the one could be explored for antimicrobial applications (Mallesha & Mohana, 2014).
Antiproliferative Activity
Another study focused on a compound synthesized from 3-(piperidin-4-yl)benzo[d]isoxazole evaluated for antiproliferative activity. The study detailed the structural characteristics and potential for biological activity, indicating that compounds with isoxazole and piperidine components could have applications in cancer research (Prasad et al., 2018).
Crystal Structure Analysis
The crystal structure of related compounds, such as adducts involving piperidin-1-yl methanone, has been analyzed to understand the molecular configuration and interactions. These studies contribute to the knowledge base required for the design and synthesis of new compounds with specific properties (Revathi et al., 2015).
Synthetic Methodologies
Research has also focused on the synthesis of related compounds, providing methodologies that could be applicable for synthesizing (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone. These methodologies offer insights into the chemical reactions and conditions favorable for producing similar compounds with potential therapeutic or material applications (Rui, 2010).
Future Directions
properties
IUPAC Name |
[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3/c18-13-2-1-7-19-16(13)23-12-5-8-21(9-6-12)17(22)14-10-15(24-20-14)11-3-4-11/h1-2,7,10-12H,3-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRCBCXRZPPQIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone |
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